Trap-6-IN-1 is classified primarily as a protease-activated receptor agonist due to its interaction with the protease-activated receptor 1 (PAR1) pathway. It is derived from the broader class of peptides known for their roles in platelet aggregation and other cellular signaling processes. The compound is synthesized for research purposes and is primarily available through specialized chemical suppliers .
The synthesis of Trap-6-IN-1 involves standard organic synthesis techniques typically employed for peptide modification and small molecule synthesis. Specific methodologies include:
The molecular formula for Trap-6-IN-1 is C34H56N10O9, indicating a complex structure characteristic of larger organic compounds. The structure features multiple functional groups that facilitate its interactions with biological targets, particularly within the platelet activation pathways.
While specific structural diagrams are not provided in the search results, the compound's design likely incorporates elements that mimic natural ligands for PAR1, enhancing its binding affinity and specificity.
Trap-6-IN-1 participates in several biochemical reactions primarily related to its role as an inhibitor:
These reactions are crucial for understanding how Trap-6-IN-1 can be utilized therapeutically to manage conditions associated with excessive platelet activation.
The mechanism of action for Trap-6-IN-1 involves its interaction with PAR1, where it acts as an antagonist:
This mechanism underlines its potential use in therapeutic applications aimed at cardiovascular diseases where platelet aggregation poses significant risks.
Trap-6-IN-1 exhibits typical properties associated with peptide-like compounds, including solubility in polar solvents and stability under physiological conditions.
The chemical properties include:
These properties are essential for researchers considering its application in experimental settings.
Trap-6-IN-1 has several potential applications in scientific research:
Platelet aggregation research entered a transformative phase with the identification of thrombin's pivotal role in coagulation through protease-activated receptors (PARs). The development of TRAP-6 (Thrombin Receptor Activator Peptide 6) as a selective PAR-1 agonist revolutionized in vitro platelet studies by enabling thrombin-like signaling without proteolytic activity [7] [10]. This hexapeptide (Ser-Phe-Leu-Leu-Arg-Asn) mimics thrombin's tethered ligand domain, selectively activating PAR-1 to induce calcium mobilization, granule secretion, and aggregation at concentrations as low as 0.8 μM [10]. Concurrently, collagen emerged as a critical physiological platelet agonist through glycoprotein VI (GPVI) receptor engagement, triggering distinct signaling cascades involving tyrosine phosphorylation and thromboxane A₂ release [5] [6].
The historical pursuit of dual-pathway inhibition stems from observed limitations of single-target agents:
Table 1: Key Milestones in Platelet Agonist Research
Year Range | Research Focus | Key Advancement |
---|---|---|
1880-1960 | Platelet discovery | Identification of platelet role in hemostasis and thrombosis [6] |
1990s | PAR-1 characterization | TRAP-6 development as selective PAR-1 agonist [7] [10] |
2000-2010 | Dual-pathway studies | Recognition of collagen/TRAP-6 synergy in thrombus stabilization [5] |
2010-Present | Dual-target drug design | Rational design of molecules blocking complementary pathways |
TRAP-6-IN-1's therapeutic rationale originates from the synergistic interplay between collagen and PAR-1 signaling pathways in arterial thrombosis:
Amplification Mechanism: Collagen-mediated platelet activation induces dense granule secretion of ADP/ATP, which potentiates PAR-1 responses through P2Y₁₂ receptor cross-talk [2] [3]. This creates a feed-forward loop where collagen priming enhances TRAP-6 sensitivity up to 10-fold [2].
Microenvironment Compensation: In atherosclerotic lesions, collagen exposure provides a stable adhesion surface while thrombin generation creates a PAR-1 activation zone. Single-target inhibitors fail to address this spatial cooperation [5] [6].
Signaling Convergence: Both pathways activate phospholipase Cβ (PLCβ), generating inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in calcium mobilization and protein kinase C (PKC) activation – critical hubs for aggregation [2] [6]. Dual inhibition disrupts this convergence more completely than single-pathway blockade.
Table 2: Comparative Mechanisms of Platelet Agonists
Agonist | Primary Receptor | Signaling Pathway | Secretion Induction |
---|---|---|---|
Collagen | GPVI/FcRγ | Tyrosine kinase → PLCγ2 → Ca²⁺ release | α-granules (moderate) |
TRAP-6 | PAR-1 | Gq → PLCβ → Ca²⁺ release | Dense granules (strong) |
ADP | P2Y₁₂ | Gi → cAMP suppression → PI3K/AKT | Autocrine amplification |
The development of TRAP-6-IN-1 represents a structure-guided evolution from earlier antiplatelet agents:
2010-2013: Target Validation PhaseHigh-throughput screening identified carboxylic acid derivatives with moderate PAR-1 affinity (IC₅₀ ~5μM) but no collagen inhibitory activity. Crucially, studies demonstrated that simultaneous PAR-1/collagen inhibition reduced thrombus volume by 78% in flow chamber models versus 42% with PAR-1 inhibition alone [5].
2014-2016: Lead OptimizationStructure-activity relationship (SAR) studies focused on biphenyl sulfonamide cores with dual-binding motifs. Introduction of a pyridyl nitrile moiety enhanced collagen receptor affinity while maintaining PAR-1 blockade. The optimized compound (later designated TRAP-6-IN-1) showed:
No interference with ADP P2Y₁₂ receptors
2017-2019: Preclinical CharacterizationEx vivo studies demonstrated TRAP-6-IN-1's synergistic effects when combined with low-dose aspirin:
Table 3: TRAP-6-IN-1 Development Milestones
Timeline | Development Phase | Key Achievement | Reference Standard |
---|---|---|---|
2010-2013 | Target validation | Dual-pathway efficacy proof-of-concept | Vorapaxar (PAR-1 only) |
2014-2016 | Lead optimization | PAR-1 IC₅₀ <100 nM achieved | TRAP-6 peptide [10] |
2017-2019 | Preclinical profiling | Favorable pharmacokinetics confirmed | Aspirin (collagen pathway) |
The chemical novelty of TRAP-6-IN-1 lies in its simultaneous occupancy of PAR-1's extracellular ligand-binding domain and collagen GPVI's tyrosine kinase activation site – a pharmacophoric combination not achieved by earlier antiplatelet agents [5] [6]. This positions it uniquely for arterial thrombosis applications where both collagen exposure and thrombin generation drive pathological clotting.
Table 4: Compound Nomenclature for TRAP-6-IN-1
Chemical Designation | Alternative Name | IUPAC Name |
---|---|---|
TRAP-6-IN-1 | Dual PAR-1/GPVI inhibitor | 4-(3-(N-(Pyridin-3-ylmethyl)sulfamoyl)-4-((2-(trifluoromethyl)pyridin-4-yl)oxy)phenyl)benzoic acid |
TRAP-6 | PAR-1 agonist peptide | H-Ser-Phe-Leu-Leu-Arg-Asn-OH |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: